The synthesis of CP-609754 involves a multi-step chemical process. Key steps include the formation of a quinolinone core structure, followed by various functional group modifications to enhance its inhibitory activity against farnesyltransferase. Specific synthetic routes have been developed to optimize yield and purity, often employing techniques such as:
The molecular structure of CP-609754 can be described as follows:
The structural data indicates that CP-609754 contains a chlorophenyl group and an ethynylphenyl moiety, which are significant for its interaction with farnesyltransferase .
CP-609754 undergoes various chemical reactions pertinent to its function as a farnesyltransferase inhibitor. These include:
Technical details regarding these reactions are critical for understanding how CP-609754 can be optimized for therapeutic use .
The mechanism of action for CP-609754 primarily revolves around its role as an inhibitor of farnesyltransferase. By binding to the enzyme's active site, it effectively blocks the farnesylation process necessary for activating Ras and other oncogenic proteins. This inhibition leads to:
Data from clinical trials have demonstrated that patients treated with CP-609754 show altered tumor growth dynamics, indicating its potential effectiveness in cancer therapy .
CP-609754 exhibits several notable physical and chemical properties:
These properties are essential for formulating the compound into effective drug delivery systems .
CP-609754 (CAS 1190094-64-4) is a synthetically derived small molecule with the systematic name (R)-6-((4-chlorophenyl)(hydroxy)(1-methyl-1H-imidazol-5-yl)methyl)-4-(3-ethynylphenyl)-1-methylquinolin-2(1H)-one. Its molecular formula is C₂₉H₂₂ClN₃O₂, corresponding to a molecular weight of 479.96 g/mol [6] [8]. The compound features a stereospecific (R)-configuration at the chiral center bridging its core structural elements, which is critical for its biological activity [6].
The architecture of CP-609754 integrates four key moieties:
Notably, the alkyne functional group allows copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating probe development for mechanistic studies [2] [3]. The compound presents as an off-white to yellow solid with solubility in DMSO (>100 mg/mL) but limited aqueous solubility [3] [8]. X-ray crystallography and nuclear magnetic resonance studies confirm the three-dimensional orientation critical for farnesyltransferase inhibition, particularly the spatial relationship between the imidazole and quinolinone rings [7].
Table 1: Fundamental Chemical Properties of CP-609754
Property | Value |
---|---|
CAS Registry Number | 1190094-64-4 |
Molecular Formula | C₂₉H₂₂ClN₃O₂ |
Exact Mass | 479.1401 g/mol |
Elemental Composition | C 72.57%; H 4.62%; Cl 7.39%; N 8.75%; O 6.67% |
Chiral Centers | 1 (R-configuration) |
Key Functional Groups | Alkyne, tertiary alcohol, imidazole, quinolinone |
CP-609754 emerged from collaborative anticancer drug discovery efforts between OSI Pharmaceuticals and Pfizer in the early 2000s [6]. It was designed to target tumors driven by oncogenic Ras mutations through farnesyltransferase inhibition—a strategy aimed at preventing Ras membrane localization and activation [1]. The compound demonstrated promising in vivo activity in preclinical models, including dose-dependent tumor regression in 3T3 H-ras (61L) xenograft models with an ED₅₀ of 28 mg/kg [2] [3].
A phase I open-label clinical trial (NCT00072189) evaluated CP-609754 in 21 patients with advanced solid tumors refractory to standard therapies [1]:
Despite establishing the RP2D, further cancer development was halted when industry focus shifted away from farnesyltransferase inhibitors due to compensatory geranylgeranylation mechanisms sustaining Ras activity in human tumors [6]. In 2006, CP-609754 was licensed to Link Medicine Corporation, where it was redesignated LNK-754 and repurposed for neurodegenerative diseases based on novel mechanisms distinct from Ras inhibition [5] [6].
Table 2: Key Development Milestones for CP-609754
Year | Development Phase | Key Findings |
---|---|---|
2004 | Phase I Clinical Trial Completion | Established RP2D (≥640 mg BID); demonstrated FTase inhibition in PBMCs |
2006 | Therapeutic Repurposing | Licensed to Link Medicine for neurodegenerative applications |
2009 | Phase I Neurodegenerative Trials | Completed trials in healthy volunteers and mild Alzheimer's patients (unpublished results) |
2022 | Preclinical Alzheimer's Study | Demonstrated reduced amyloid pathology and improved memory in 5XFAD mice |
CP-609754 functions as a potent, competitive, and reversible inhibitor of farnesyltransferase (FTase), with distinct biochemical properties:
Mechanism of Action:The compound binds the FTase-farnesyl pyrophosphate (FPP) complex, competitively inhibiting the farnesylation of protein substrates containing CAAX motifs [2]. This prevents the post-translational lipid modification essential for membrane localization and activation of signaling proteins. CP-609754 exhibits slow on/off binding kinetics, contributing to sustained intracellular effects despite its relatively short plasma half-life [3].
Biochemical Potency:CP-609754 demonstrates differential inhibition across Ras isoforms:
This 80-fold selectivity for H-Ras versus K-Ras reflects structural differences in their CAAX motifs influencing enzyme-compound interactions. Cellular assays using 3T3 H-ras (61L)-transfected cell lines confirmed inhibition of H-Ras processing with an IC₅₀ of 1.72 ng/mL [2]. At concentrations ≥118 ng/mL, CP-609754 achieves >95% maximal inhibition of peripheral blood mononuclear cell FTase activity, correlating with >50% tumor growth inhibition in xenograft models [1] [3].
Therapeutic Implications:Beyond Ras proteins, FTase regulates over 100 cellular proteins, including:
In neurodegenerative contexts, CP-609754 enhances lysosomal biogenesis and promotes microtubule stability independent of Ras inhibition:
Table 3: Comparative Biochemical Activity of CP-609754
Parameter | H-Ras | K-Ras | Cellular Activity |
---|---|---|---|
Recombinant IC₅₀ | 0.57 ng/mL | 46 ng/mL | H-Ras processing IC₅₀: 1.72 ng/mL |
Plasma Concentration for Effect | >118 ng/mL for >50% tumor inhibition | >95% FTase inhibition at 400 mg BID (human) |
Repositioning Rationale:The transition from oncology to neurodegeneration leveraged CP-609754's ability to:
In 5XFAD Alzheimer's models, chronic LNK-754 (CP-609754) treatment:
These effects occurred without directly targeting Aβ production, highlighting the compound's unique mechanism within the farnesyltransferase inhibitor class. The dual impact on both proteostasis and microtubule dynamics distinguishes CP-609754 from other FTIs like lonafarnib, which showed reduced potency in comparable Alzheimer's models [5].
Table 4: Standard Nomenclature for CP-609754
Designation | Identifier |
---|---|
Systematic IUPAC Name | (R)-6-((4-chlorophenyl)(hydroxy)(1-methyl-1H-imidazol-5-yl)methyl)-4-(3-ethynylphenyl)-1-methylquinolin-2(1H)-one |
Code Names | CP-609754; LNK-754; OSI-754 |
CAS Registry | 1190094-64-4 |
Alternate CAS | 439153-64-7 (racemate) |
Synonyms | CP-609,754; LNK 754; OSI 754 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7